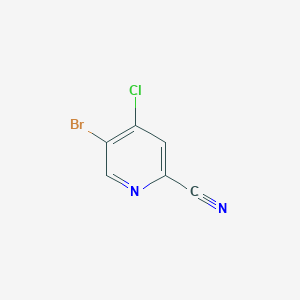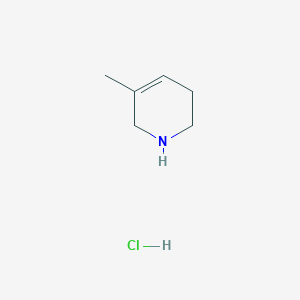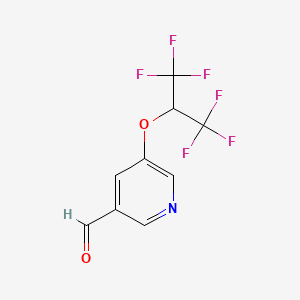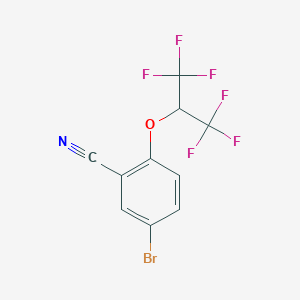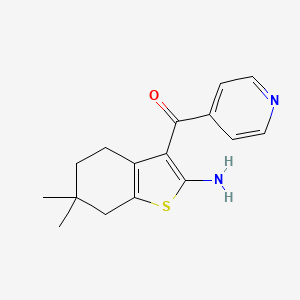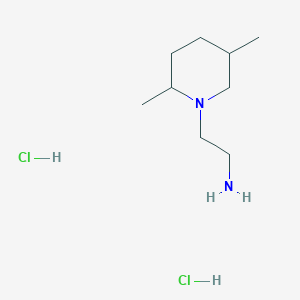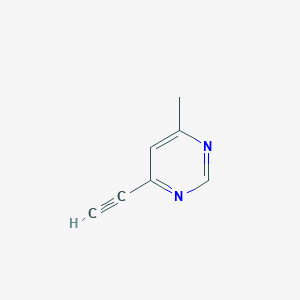
4-乙炔基-6-甲基嘧啶
描述
4-Ethynyl-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
4-Ethynyl-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
作用机制
Target of Action
Pyrimidine and its derivatives, which include 4-ethynyl-6-methylpyrimidine, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been studied for their effects on human microglia and neuronal cell models .
Mode of Action
It is known that pyrimidine derivatives can have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in several biochemical processes, such as cellular signaling pathways and metabolism . They function through three common modes of action: incorporation into RNA or DNA strands leading to chain termination or formation of defective nucleic acids, inhibition of enzymes involved in nucleic acid synthesis, and induction of mutations during replication and transcription .
Pharmacokinetics
The biological potency, adme properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs are generally discussed in the context of drug discovery .
Result of Action
The molecular results of studies on pyrimidine derivatives have revealed promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The suzuki–miyaura coupling reaction, which is commonly used in the synthesis of pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in the process .
生化分析
Biochemical Properties
4-Ethynyl-6-methylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of tubulin polymerization, which is essential for cell division . This interaction occurs in the hydrophobic pocket of the tubulin protein, enhancing the compound’s physiochemical properties and cell penetration . Additionally, 4-Ethynyl-6-methylpyrimidine has been studied for its potential neuroprotective and anti-inflammatory properties, interacting with proteins involved in the NF-kB inflammatory pathway .
Cellular Effects
The effects of 4-Ethynyl-6-methylpyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human microglia cells, 4-Ethynyl-6-methylpyrimidine has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . In neuronal cells, it reduces the expression of apoptosis markers, indicating its potential as a neuroprotective agent .
Molecular Mechanism
At the molecular level, 4-Ethynyl-6-methylpyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with tubulin inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB pathway, reducing inflammation and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-6-methylpyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Ethynyl-6-methylpyrimidine remains stable under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 4-Ethynyl-6-methylpyrimidine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and protecting neurons . At higher doses, it may cause toxic or adverse effects, including cell death and organ damage . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
4-Ethynyl-6-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Ethynyl-6-methylpyrimidine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Ethynyl-6-methylpyrimidine significantly impacts its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is critical for its role in modulating cellular processes and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloro-6-methylpyrimidine and ethynylmagnesium bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The ethynylmagnesium bromide is slowly added to a solution of 4-chloro-6-methylpyrimidine in anhydrous tetrahydrofuran (THF). The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Purification: The crude product is purified using column chromatography to obtain pure 4-Ethynyl-6-methylpyrimidine.
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-6-methylpyrimidine may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Ethynyl-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the ethynyl group can lead to the formation of alkyl-substituted pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
相似化合物的比较
4-Ethynyl-6-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Ethynylpyrimidine: Lacks the methyl group at position 6, resulting in different chemical reactivity and biological activity.
6-Methylpyrimidine: Lacks the ethynyl group at position 4, leading to variations in its chemical properties and applications.
4,6-Dimethylpyrimidine: Contains two methyl groups, which influence its steric and electronic properties compared to 4-Ethynyl-6-methylpyrimidine.
The unique combination of the ethynyl and methyl groups in 4-Ethynyl-6-methylpyrimidine contributes to its distinct chemical behavior and potential for diverse applications in research and industry.
属性
IUPAC Name |
4-ethynyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-6(2)8-5-9-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJVKDHYMLUAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)





